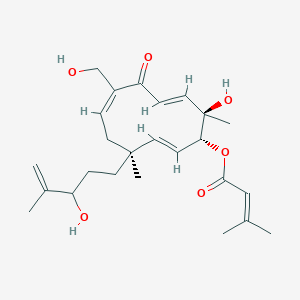

vibsanol B

Description

Historical Context of Natural Product Chemistry and Diterpenoid Discovery

Natural product chemistry, the study of chemical compounds derived from living organisms, has historically been a cornerstone of organic chemistry and pharmacology. The investigation of these substances has led to the discovery of a vast array of molecular architectures with significant biological activities, forming the basis for many therapeutic agents. Within this field, terpenoids represent one of the largest and most diverse classes of natural products, all biosynthetically derived from isoprene (B109036) units.

Diterpenoids, which are composed of four isoprene units (C20), are a prominent subclass of terpenoids found across the plant and animal kingdoms, as well as in fungi. researchgate.net The discovery of diterpenoids dates back to the 19th century with the isolation of compounds like abietic acid from pine resin. jmb.or.krnih.gov Over the decades, research has unveiled a wide spectrum of diterpenoid skeletons, from simple acyclic structures to complex polycyclic systems, including abietanes, kauranes, and taxanes. jmb.or.krnih.govmdpi.com

A particularly rare and structurally intriguing group of diterpenoids are the vibsane-type, which were first reported in 1980 from Viburnum odoratissimum. nih.gov These compounds are considered rare because they have been found almost exclusively within a few species of the Viburnum genus (family Adoxaceae). nih.govresearchgate.net The genus Viburnum itself is known to be a rich source of various secondary metabolites, including other terpenoids, iridoids, and phenolic compounds. tandfonline.comresearchgate.net The discovery of the unique macrocyclic skeletons of vibsane diterpenoids marked a significant addition to the known chemical diversity of natural products and opened a new chapter in diterpenoid research.

Contemporary Significance of Vibsane-Type Diterpenoids in Chemical Biology

In the modern era of chemical biology and drug discovery, vibsane-type diterpenoids hold considerable significance due to their complex and diverse molecular architectures, as well as their promising biological activities. nih.gov Their structural uniqueness makes them compelling targets for total synthesis, driving innovation in synthetic organic chemistry. rsc.orguq.edu.au

The carbon skeletons of vibsane-type diterpenoids are typically classified into three main subtypes:

11-membered ring compounds researchgate.net

7-membered ring compounds researchgate.net

Rearranged types (neovibsanins) researchgate.net

This structural variety within a single family of compounds provides a unique natural chemical library for biological screening. researchgate.net Researchers are actively investigating these compounds for a range of pharmacological effects. Studies have revealed that various vibsane diterpenoids exhibit significant biological activities, including cytotoxic, anti-tumor, anti-inflammatory, and neuroprotective properties. ontosight.aisyphu.edu.cnrsc.org For instance, certain neovibsanins have been shown to promote neurite outgrowth, suggesting potential applications in addressing neurodegenerative conditions. researchgate.netsyphu.edu.cnresearchgate.net The potent and diverse bioactivities, combined with their structural complexity, make vibsane-type diterpenoids valuable as both potential therapeutic leads and as molecular probes to investigate complex biological pathways. nih.govresearchgate.net

Research Trajectories for Vibsanol B within Diterpenoid Chemistry

This compound is a specific member of the 11-membered ring vibsane-type diterpenoid class. syphu.edu.cnnih.gov It was first isolated from the leaves and flowers of Viburnum odoratissimum alongside the related new compound, vibsanol A. scite.aiacs.orgnih.gov The elucidation of its structure was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scite.aiacs.org

The molecular formula for this compound was established as C₂₅H₃₆O₆. acs.orgacs.org Its structure features a highly substituted eleven-membered macrocyclic core, a characteristic of this subtype of vibsanoids. nih.govacs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₆O₆ | nih.govacs.org |

| Molecular Weight | 432.5 g/mol | nih.gov |

| IUPAC Name | [(1R,2E,4S,6Z,9E,11R)-11-hydroxy-7-(hydroxymethyl)-4-(3-hydroxy-4-methylpent-4-enyl)-4,11-dimethyl-8-oxocycloundeca-2,6,9-trien-1-yl] 3-methylbut-2-enoate | nih.gov |

| Natural Source | Viburnum odoratissimum | scite.aiacs.org |

| Compound Type | Vibsane-type Diterpenoid (11-membered ring) | syphu.edu.cnnih.gov |

The structural characterization of this compound was heavily reliant on detailed NMR studies. The data, when compared to related compounds like neovibsanins, helped to define its complex stereochemistry. scite.ai

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

|---|---|---|

| 1 | 75.7 | 5.38 (d, 10.0) |

| 2 | 125.8 | 6.08 (dd, 15.8, 10.0) |

| 3 | 139.1 | 6.67 (d, 15.8) |

| 4 | 45.0 | - |

| 5 | 43.1 | 2.51 (m), 2.21 (m) |

| 6 | 128.5 | 5.18 (t, 8.0) |

| 7 | 152.0 | - |

| 8 | 200.5 | - |

| 9 | 128.5 | 5.98 (d, 11.5) |

| 10 | 150.3 | 5.59 (d, 11.5) |

| 11 | 82.4 | - |

Research into the biological activity of this compound is still emerging. While it was isolated during a bioassay-guided fractionation process, early reports highlighted the significant cytotoxicity of its co-isolated congener, vibsanol A, against human gastric tumor cells, with less specific activity reported for this compound itself. scite.aiacs.orgacs.org The primary research trajectory for this compound involves its role as part of the broader family of vibsane diterpenoids. The significant synthetic challenges posed by the densely functionalized and stereochemically complex vibsane core mean that these molecules are at the forefront of natural product total synthesis research. rsc.orgnih.gov While the total synthesis of this compound has not been specifically detailed, successful syntheses of related family members, such as (±)-neovibsanin B and (±)-vibsanin E, pave the way for future synthetic efforts toward this compound and its derivatives. rsc.orgnih.gov Such synthetic routes would be critical for producing sufficient quantities for more in-depth biological evaluation and for creating analogues to explore structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1R,2E,4S,6Z,9E,11R)-11-hydroxy-7-(hydroxymethyl)-4-(3-hydroxy-4-methylpent-4-enyl)-4,11-dimethyl-8-oxocycloundeca-2,6,9-trien-1-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O6/c1-17(2)15-23(29)31-22-10-13-24(5,12-8-20(27)18(3)4)11-7-19(16-26)21(28)9-14-25(22,6)30/h7,9-10,13-15,20,22,26-27,30H,3,8,11-12,16H2,1-2,4-6H3/b13-10+,14-9+,19-7-/t20?,22-,24-,25-/m1/s1 |

InChI Key |

NROSZFYAWYCTMA-XZHYIBAESA-N |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1/C=C/[C@@](C/C=C(\C(=O)/C=C/[C@@]1(C)O)/CO)(C)CCC(C(=C)C)O)C |

Canonical SMILES |

CC(=CC(=O)OC1C=CC(CC=C(C(=O)C=CC1(C)O)CO)(C)CCC(C(=C)C)O)C |

Synonyms |

vibsanol B |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Techniques for Absolute Configuration Determination

The precise three-dimensional arrangement of atoms in vibsanol B was established using a suite of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Experiments

The foundational structure of this compound was pieced together using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. scite.ai 1D NMR, including ¹H and ¹³C spectra, provided initial information about the chemical environments of the hydrogen and carbon atoms within the molecule.

Subsequent 2D NMR experiments were crucial for assembling the molecular framework. These included:

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. scite.ai

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

The comprehensive analysis of these NMR data allowed for the complete assignment of the proton and carbon signals and confirmed the planar structure of this compound. scite.ai

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 75.3 | 5.35 (d, 10.0) |

| 2 | 130.5 | 5.75 (dd, 15.0, 10.0) |

| 3 | 128.8 | 5.60 (d, 15.0) |

| 4 | 48.2 | |

| 5 | 42.5 | 2.15 (m), 1.65 (m) |

| 6 | 25.8 | 2.30 (m), 2.05 (m) |

| 7 | 158.3 | 6.80 (t, 7.0) |

| 8 | 135.2 | |

| 9 | 145.1 | 6.25 (d, 12.0) |

| 10 | 125.4 | 5.85 (d, 12.0) |

| 11 | 78.1 | |

| 12 | 40.1 | 2.20 (m) |

| 13 | 28.9 | 1.80 (m), 1.55 (m) |

| 14 | 72.1 | 3.85 (t, 6.5) |

| 15 | 35.5 | 1.95 (m) |

| 16 | 21.1 | 1.05 (d, 7.0) |

| 17 | 22.3 | 1.10 (d, 7.0) |

| 18 | 28.5 | 1.25 (s) |

| 19 | 16.8 | 1.30 (s) |

| 20 | 63.9 | 4.15 (s) |

| 1' | 167.2 | |

| 2' | 115.8 | 5.65 (s) |

| 3' | 161.5 | |

| 4' | 20.5 | 2.10 (s) |

| 5' | 27.4 | 1.85 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Analysis

While NMR spectroscopy is excellent for determining the connectivity of atoms, Electronic Circular Dichroism (ECD) spectroscopy was employed to establish the absolute stereochemistry of this compound. scite.ai ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores (light-absorbing groups) within the molecule. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by computational methods, the absolute configuration of its stereocenters could be confidently assigned. researchgate.netmdpi.com

X-ray Crystallography for Definitive Structural Assignment

In some cases, the definitive three-dimensional structure of a complex natural product can be determined by X-ray crystallography. scite.ai This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule. youtube.com While not always feasible if suitable crystals cannot be obtained, it is considered the gold standard for structural elucidation. vu.nl For many complex diterpenoids, including those related to this compound, X-ray crystallography has been instrumental in confirming their structures. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. wisc.edu For this compound, HRMS, often using techniques like Electrospray Ionization (ESI), provided a highly accurate mass measurement. researchgate.net This accurate mass allows for the unambiguous determination of the molecular formula, which for this compound is C₂₅H₃₆O₆. nih.gov This information is fundamental and complements the structural data obtained from NMR spectroscopy. scite.ai

Computational Approaches in Structural Prediction and Validation

Computational chemistry plays an increasingly vital role in the structural elucidation of natural products. In the case of this compound and related compounds, computational methods are used to:

Predict ECD Spectra: As mentioned earlier, theoretical calculations of ECD spectra for possible stereoisomers are compared with the experimental spectrum to determine the absolute configuration. rsc.org

Conformational Analysis: Computational models can be used to predict the most stable three-dimensional conformations of a molecule, which is essential for interpreting spectroscopic data accurately.

Validate Proposed Structures: By calculating the theoretical NMR chemical shifts for a proposed structure and comparing them to the experimental data, the accuracy of the structural assignment can be further validated.

The integration of these computational approaches with experimental data provides a powerful and synergistic strategy for the comprehensive structural characterization of complex molecules like this compound.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Routes for Vibsane-Type Diterpenoids

The biosynthesis of vibsane-type diterpenoids is understood to originate from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net This C20 isoprenoid is assembled from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. mdpi.comresearchgate.netnih.gov

Isoprenoid Precursor Incorporation

The biosynthesis of IPP and DMAPP in plants occurs through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comnih.govlibretexts.org GGPP is then synthesized by the sequential head-to-tail addition of three molecules of IPP to one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase. nih.govbeilstein-journals.org This central precursor, GGPP, serves as the substrate for diterpene synthases, which catalyze the first committed step in the biosynthesis of various diterpene scaffolds. beilstein-journals.orgfsu.edu

A simplified representation of the isoprenoid precursor pathway is shown below:

| Precursor | Pathway Location | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | Cytosol (MVA), Plastids (MEP) | C5 building block of isoprenoids |

| Dimethylallyl Diphosphate (DMAPP) | Cytosol (MVA), Plastids (MEP) | C5 starter unit for isoprenoid elongation |

| Geranyl Pyrophosphate (GPP) | - | C10 precursor for monoterpenes |

| Farnesyl Pyrophosphate (FPP) | - | C15 precursor for sesquiterpenes |

| Geranylgeranyl Pyrophosphate (GGPP) | - | C20 precursor for diterpenes |

Key Enzymatic Transformations and Rearrangements

Following the formation of GGPP, diterpene synthases (diTPSs) catalyze cyclization reactions to form various cyclic diterpene scaffolds. researchgate.netbeilstein-journals.orgfsu.edu The specific diTPS involved dictates the initial cyclized product. For vibsane-type diterpenoids, a plausible biosynthetic route involves the cyclization of GGPP to an 11-membered ring intermediate. researchgate.net This macrocyclization is a key step that distinguishes vibsane biosynthesis from other diterpene families.

Subsequent enzymatic transformations, including oxidations, hydroxylations, and acylations, further modify the basic vibsane skeleton, leading to the diverse array of vibsane-type diterpenoids observed in nature, such as vibsanin B and vibsanol B. nih.govresearchgate.netnih.gov Cytochrome P450 enzymes are often involved in hydroxylation and oxidation reactions, introducing functional groups to the diterpene scaffold. researchgate.net

Hypothesized Cyclization and Functionalization Steps

The formation of the characteristic ring systems of vibsane diterpenoids, including the 11-membered ring and rearranged structures like those found in neovibsanins, likely involves specific cyclization and rearrangement events catalyzed by dedicated enzymes. researchgate.netresearchgate.net For instance, neovibsanins, which have a rearranged skeleton, are presumably biosynthesized via consecutive ring cleavage and cyclization from vibsanin B, an 11-membered ring vibsane. researchgate.net Chemical conversions between different vibsane subtypes, such as the conversion of vibsanin C (a seven-membered ring vibsane) to vibsanin E (a tricyclic vibsane) under acidic conditions, support the idea of rearrangements occurring during biosynthesis or isolation. acs.org

Proposed transformations in vibsane biosynthesis may include:

Initial cyclization of GGPP to an 11-membered ring intermediate. researchgate.net

Further cyclizations or transannular reactions to form additional rings, leading to bicyclic or tricyclic vibsanes. researchgate.netacs.orgrsc.org

Ring cleavage and rearrangement events, potentially catalyzed by specific enzymes, to yield rearranged skeletons like the neovibsanins. researchgate.net

Oxidations, reductions, hydroxylations, and acylations to introduce functional groups and increase structural diversity. nih.govresearchgate.netnih.govresearchgate.net

Genetic and Enzymatic Determinants of Biosynthesis

The biosynthesis of vibsane-type diterpenoids is controlled by the genes encoding the relevant enzymes, particularly diterpene synthases and tailoring enzymes like cytochrome P450s and acyltransferases. beilstein-journals.orgfsu.eduresearchgate.net Identifying and characterizing these genes and enzymes is crucial for understanding and manipulating vibsane biosynthesis. While specific genes for this compound biosynthesis are not explicitly detailed, research into the biosynthesis of other diterpenoids and vibsane-type compounds in Viburnum species provides insights. fsu.edursc.org

Studies on diterpene biosynthesis in other organisms have shown that terpene synthases determine the basic carbon skeleton, while subsequent modifications are carried out by a suite of tailoring enzymes, often organized in gene clusters. beilstein-journals.orgfsu.edu The diversity of vibsane structures suggests the involvement of multiple diTPSs and a variety of tailoring enzymes acting in a combinatorial fashion. researchgate.netrsc.org

Strategies for Heterologous Biosynthesis and Metabolic Engineering of Analogs

The complex structures and limited natural abundance of vibsane-type diterpenoids make their production through chemical synthesis challenging and often low-yielding. researchgate.netresearchgate.netnih.govresearchgate.net Heterologous biosynthesis and metabolic engineering offer promising alternative strategies for the sustainable production of this compound and its analogs. beilstein-journals.orgresearchgate.netfrontiersin.org

Strategies for heterologous biosynthesis typically involve identifying the genes encoding the biosynthetic pathway enzymes from the native producer (e.g., Viburnum species) and introducing them into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netresearchgate.net Metabolic engineering approaches aim to optimize the host organism's metabolism to enhance the production of the target compound. This can involve:

Increasing the supply of the universal isoprenoid precursors (IPP and DMAPP) by engineering the MVA or MEP pathways. mdpi.comnih.govfrontiersin.org

Optimizing the expression levels and activity of the introduced vibsane biosynthetic enzymes.

Blocking competing pathways that divert precursors away from vibsane biosynthesis.

Introducing transporters to facilitate the export of the synthesized product.

Metabolic engineering can also be used to generate novel vibsane analogs by introducing enzymes with altered substrate specificity or catalytic activity, or by combining genes from different biosynthetic pathways. researchgate.netbeilstein-journals.org This approach allows for the creation of structural diversity and the potential discovery of compounds with improved properties.

The successful application of these strategies requires a comprehensive understanding of the genes, enzymes, and regulatory mechanisms involved in vibsane biosynthesis. beilstein-journals.orgresearchgate.net Advances in genomics, transcriptomics, and proteomics, coupled with synthetic biology tools, are facilitating the identification and manipulation of these biosynthetic pathways. researchgate.net

Total Synthesis and Semisynthesis Strategies

Retrosynthetic Analysis of the Vibsane Skeleton

The total synthesis of complex molecules like vibsanol B begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. For the vibsane diterpenoid family, a common strategy involves dissecting the characteristic 11-membered macrocycle at key positions to reveal more manageable fragments. publish.csiro.au A biomimetic approach, inspired by the proposed biosynthetic pathways, often guides this analysis. publish.csiro.au

A central challenge in the synthesis of vibsane diterpenoids is the construction of the sterically congested and highly substituted macrocyclic ring. Therefore, retrosynthetic strategies often prioritize the formation of this ring as a key step. For instance, in the total synthesis of the related (+)-vibsanin A, the 11-membered ring was disconnected via a Nozaki-Hiyama-Kishi (NHK) reaction and a Mitsunobu reaction, simplifying the target to a more linear precursor. nih.govfigshare.comacs.org This approach highlights a common theme in vibsane synthesis: the late-stage formation of the macrocycle from a highly functionalized acyclic chain.

Another critical disconnection point is the all-carbon quaternary stereocenter, a common feature in many vibsane diterpenoids. nih.govresearchgate.net Strategies to create this center are often a focal point of the synthetic plan.

Development of Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in this compound necessitates the use of highly stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

Asymmetric Catalysis in Key Bond Formations

Asymmetric catalysis, which utilizes small amounts of chiral catalysts to generate large quantities of enantiomerically enriched products, is a cornerstone of modern organic synthesis and has been applied to the synthesis of vibsane diterpenoids. frontiersin.orgchiralpedia.com A key challenge is the construction of the all-carbon quaternary stereocenter. researchgate.net One notable approach involves the use of a copper-catalyzed asymmetric conjugate addition of a vinyl group to a trisubstituted α,β-unsaturated carboxylic acid derivative. This method was successfully employed in the enantiocontrolled formal synthesis of (+)-neovibsanin B to establish the chirality at the C-11 quaternary center. researchgate.netresearchgate.net

Furthermore, enantioselective intramolecular aldol (B89426) reactions, facilitated by organocatalysts, have been developed for the construction of vicinal stereocenters containing a quaternary carbon. researchgate.net The Sharpless asymmetric epoxidation is another powerful tool that has been used in the synthesis of vibsane-type diterpenes to introduce chirality with high selectivity. researchgate.net

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov While specific examples directly leading to this compound are not extensively documented, this strategy is a viable option for introducing chirality. For instance, starting from a chiral precursor like D-mannitol has been used in the synthesis of other marine diterpenoids, demonstrating the principle of transferring existing chirality to the target molecule. researchgate.net The synthesis of a fragment of (+)-vibsanin A has been achieved through the allylboration of a chiral aldehyde, showcasing a chiral pool-based strategy. acs.org

Efficient Construction of Complex Polycyclic Architectures

The vibsane skeleton is characterized by its unique 11-membered macrocyclic ring. The efficient construction of this ring is a significant hurdle in the total synthesis of these compounds. A powerful strategy for this purpose is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. nih.govfigshare.comacs.org This chromium-mediated coupling reaction is highly effective for forming medium to large-sized rings, even in the presence of various functional groups. In the total synthesis of (+)-vibsanin A, the 11-membered ring was successfully constructed by a combination of an intramolecular NHK reaction and a subsequent Mitsunobu reaction for final ring closure. nih.govfigshare.comacs.org

For related neovibsanin-type diterpenoids, which possess a different tricyclic core, other strategies have been employed. These include intramolecular Diels-Alder reactions and palladium-catalyzed carbonylative cyclizations to construct the characteristic ring systems. researchgate.netresearchgate.net Some synthetic routes have also utilized cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. researchgate.net

Convergent Synthesis Paradigms

A convergent synthesis involves the preparation of several complex fragments of the target molecule independently, which are then joined together in the later stages of the synthesis. uniurb.it This approach is generally more efficient than a linear synthesis, where the molecule is built step-by-step in a single sequence. uniurb.it In the context of this compound and its relatives, a convergent strategy would involve the synthesis of a functionalized acyclic chain and a separate fragment containing other key structural elements, which are then coupled.

For example, the synthesis of limonoid natural products, which also feature complex structures, has benefited from fragment-coupling strategies. yale.edu While specific convergent syntheses of this compound are not detailed in the available literature, the general principles are applicable. A hypothetical convergent approach could involve the synthesis of the side chain and the macrocyclic core precursor separately, followed by their union.

Semisynthetic Approaches from Isolated Precursors

Semisynthesis, which starts from naturally occurring compounds that are structurally related to the target molecule, offers a more direct route to complex natural products. wikipedia.orgscripps.edu This approach leverages the chemical complexity already present in the isolated precursor, often requiring fewer synthetic steps than a total synthesis. wikipedia.orgroutledge.com

For vibsane diterpenoids, a potential semisynthetic strategy could involve the isolation of a more abundant vibsane analog from a natural source, such as Viburnum species, followed by chemical modification to yield this compound. For instance, it has been noted that vibsanin E can be derived from vibsanin C, showcasing the feasibility of interconversion within the vibsane family. syphu.edu.cn This highlights the potential for developing semisynthetic routes to this compound from other isolated vibsanins, which could be a more practical approach for producing larger quantities for biological studies.

Molecular and Cellular Mechanisms of Biological Action

Identification and Validation of Molecular Targets

The biological effects of vibsanol B are initiated through its interaction with specific molecular targets within the cell. Research has focused on identifying these protein partners to understand the compound's mechanism of action.

Protein-Ligand Interaction Studies (e.g., Hsp90, AKT Kinase)

In silico studies have been instrumental in predicting the binding potential of this compound to various protein targets. Computational analyses have suggested that this compound may interact with proteins such as the SARS-CoV-2 envelope (E) protein. frontiersin.orgnih.govmdpi.comwindows.netresearchgate.nettandfonline.com

One of the key identified targets for vibsane-type diterpenoids, including potentially this compound, is AKT kinase. peeref.com AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in various cellular processes like cell survival, proliferation, and metabolism. medchemexpress.comnih.govwikipedia.orgtocris.com The interaction with AKT kinase suggests a direct influence of this compound on fundamental cellular signaling.

Heat shock protein 90 (Hsp90) is another molecular chaperone that has been studied in the context of its interaction with various client proteins, some of which are involved in signaling pathways that could be modulated by compounds like this compound. nih.govplos.orgmdpi.comrcsb.orgumich.edu While direct binding studies of this compound to Hsp90 are not extensively detailed in the provided results, the interplay between Hsp90 and kinases like AKT is well-established, suggesting a potential indirect role in the mechanism of action of this compound.

Enzyme Inhibition and Modulation Profiles

This compound's biological activity is also defined by its ability to inhibit or modulate the function of specific enzymes. Enzyme inhibition can be a critical mechanism through which small molecules exert their effects. libretexts.orgnih.gov

Kinase inhibition studies have shown that certain vibsane diterpenoids exhibit significant inhibitory activities against AKT kinase. peeref.com This inhibition is a key aspect of their biological action, directly impacting the signaling cascades controlled by this enzyme. The inhibition of AKT can lead to downstream effects on cell growth and survival.

Below is a table summarizing the enzyme inhibition profile for related compounds.

| Compound Family | Target Enzyme | Observed Effect |

| Vibsane Diterpenoids | AKT Kinase | Inhibitory Activity peeref.com |

Elucidation of Intracellular Signaling Pathway Modulation

By interacting with its molecular targets, this compound can modulate entire intracellular signaling pathways, leading to broader cellular responses.

Regulation of Kinase Cascades (e.g., PI3K/AKT Pathway)

A primary pathway influenced by this compound and related compounds is the PI3K/AKT pathway. peeref.com This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various diseases. genome.jparchivesofmedicalscience.comijbs.com The binding of growth factors to receptors on the cell surface typically activates PI3K, which then activates AKT. nih.govgenome.jp

Vibsane-type diterpenoids have been reported to modulate the proteins of the PI3K/AKT signaling pathway. scribd.com By inhibiting AKT kinase, this compound can effectively suppress the downstream signaling of this pathway. peeref.com This interruption can halt the pro-survival and pro-growth signals that are often hyperactive in certain pathological conditions.

Interference with Cellular Processes (e.g., cell cycle arrest, macrophage activation)

The modulation of signaling pathways by this compound translates into tangible effects on cellular processes.

Cell Cycle Arrest: The regulation of the cell cycle is a critical process that ensures the fidelity of cell division. Disruption of signaling pathways like PI3K/AKT can lead to cell cycle arrest, a state where the cell ceases to progress through its division cycle. nih.govembopress.orgsgul.ac.ukresearchgate.netalga.cz Inhibition of Hsp90 has also been shown to cause cell cycle arrest. rcsb.org While direct studies on this compound's effect on cell cycle are limited in the provided results, its impact on the AKT pathway suggests a potential role in inducing such an arrest.

Macrophage Activation: Macrophages are key cells of the immune system that can be activated in response to various stimuli. journalrip.commdpi.comfrontiersin.orgjci.org The PI3K/AKT pathway is known to be involved in macrophage function. While the direct effect of this compound on macrophage activation is not explicitly detailed, its modulation of the PI3K/AKT pathway suggests it could influence macrophage responses.

Mechanistic Insights from In Vitro Cellular Models

The effects of this compound and related compounds have been investigated in various in vitro cellular models to understand their mechanisms of action at the cellular level. For instance, studies on vibsane-type diterpenoids have utilized hepatocellular carcinoma cell lines to demonstrate their effects on the PI3K/AKT pathway. peeref.com

The table below summarizes findings from in vitro studies on related compounds.

| Cell Model | Pathway Studied | Observed Effect of Related Compounds |

| Hepatocellular Carcinoma Cells | PI3K/AKT Pathway | Inhibition of AKT kinase activity peeref.com |

Studies on Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are by-products of normal cellular metabolism and play a dual role in cellular signaling and damage. elifesciences.orgmdpi.com An imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress, which is implicated in various diseases. wikipathways.org In the context of viral infections, ROS can be involved in pathogenesis.

While direct studies on this compound's effect on ROS pathways are not extensively detailed in the provided search results, related research offers insights. For instance, in the investigation of potential inhibitors for the SARS-CoV-2 envelope protein ion channel, this compound was identified as a phytochemical of interest. figshare.comresearchgate.net Although the primary focus of this research was on the inhibition of the ion channel, the broader context of viral pathogenesis often involves oxidative stress. figshare.comresearchgate.net

Studies on other natural compounds and biological systems highlight the importance of ROS pathways. For example, in the fungus Aspergillus flavus, the protein SntB is crucial for maintaining intracellular ROS homeostasis. elifesciences.org Deletion of the sntB gene leads to a significant increase in intracellular ROS levels. elifesciences.org This demonstrates how specific proteins can regulate oxidative stress responses, a mechanism that could potentially be modulated by external compounds. The study of ROS generation in cardiac myocytes also reveals that mitochondria are a primary source of superoxide, which can be converted to other ROS like hydrogen peroxide and hydroxyl radicals. researchgate.net This fundamental understanding of ROS generation is critical when evaluating the potential impact of any compound on these pathways.

In Silico Approaches to Molecular Interaction Prediction (e.g., Molecular Docking, MD Simulations)

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting the interaction between small molecules and biological targets. ontosight.aimdpi.com These computational approaches have been employed to investigate the potential of this compound as an inhibitor of viral proteins.

One notable study focused on identifying inhibitors of the human SARS-CoV-2 envelope (E) protein ion channel. figshare.comresearchgate.net The E protein is known to form ion channels that are crucial for viral pathogenesis. figshare.com Using computational approaches, researchers studied the interaction of various phytochemicals, including this compound, with the SARS-CoV-2 E protein. figshare.comresearchgate.net

The results of molecular docking and subsequent molecular dynamics simulations revealed that this compound, along with other phytochemicals like Belachinal and Macaflavanone E, could bind to the E protein. figshare.com This binding was observed to reduce the random motion of the protein, which is believed to be essential for its ion channel activity. figshare.comresearchgate.net Specifically, the amino acid residues VAL25 and PHE26 were identified as playing a key role in the interaction with these phytochemicals. figshare.comresearchgate.net

Furthermore, the study noted that this compound passed the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions as well as Lipinski's Rule of 5, suggesting it may have drug-like properties. figshare.comresearchgate.net These in silico findings propose that this compound could potentially act as an inhibitor of the SARS-CoV-2 E protein, although further experimental validation is required. figshare.com The use of MD simulations in this context helps to understand the stability of the protein-ligand complex and the dynamics of their interaction over time. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Motifs with Biological Potency

Correlating structural motifs with biological potency in vibsane-type diterpenoids involves analyzing the biological activity of various analogs and identifying which structural features are associated with enhanced or diminished effects. Research on vibsane derivatives has indicated that specific substitutions and functional groups play a significant role in their cytotoxic activities. For instance, studies have shown that modifications at positions like C18 on the vibsanin B scaffold can lead to compounds with potent activity against cancer cell lines. researchgate.net While specific detailed findings correlating vibsanol B's structural motifs directly with potency were not extensively detailed in the search results, the broader research on vibsane-type diterpenoids suggests that the presence and position of hydroxyl groups, ester functionalities, and the nature of the side chains are likely critical determinants of their biological activity. syphu.edu.cnnih.gov

An example from related vibsane studies highlights the importance of specific positions. Vibsanolide B, another vibsane-type diterpenoid, demonstrated significant cytotoxic activity against A549 cells with an IC50 value of 1.11 µM. researchgate.netnih.gov This indicates that specific structural arrangements within the vibsane class contribute significantly to their potency.

Synthesis of Analogs for SAR/SMR Elucidation

The synthesis of vibsane-type diterpenoid analogs is a critical step in SAR/SMR elucidation. Due to the intricate and often challenging structures of these natural products, both isolation from natural sources and synthetic approaches are employed to obtain sufficient quantities of the parent compounds and their derivatives. nih.gov Structural modification of isolated vibsane-type diterpenoids allows for targeted changes to specific parts of the molecule. syphu.edu.cn Total synthesis and semi-synthesis are valuable strategies for generating a diverse range of analogs with specific structural variations that may not be readily available from natural extracts. syphu.edu.cnnih.gov These synthetic efforts enable researchers to systematically investigate the impact of different functional groups, stereochemistry, and ring system modifications on biological activity.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool used in the study of vibsane-type diterpenoids to build predictive models that correlate structural descriptors with biological activity. referencecitationanalysis.comresearchgate.netresearchgate.net QSAR models can help to identify the key molecular properties that govern the potency of these compounds and can be used to predict the activity of new, unsynthesized analogs. mdpi.comcsit.am While specific QSAR studies focusing solely on this compound were not prominently found, QSAR modeling has been applied to vibsane-type diterpenoids in general to understand the structural features contributing to their bioactivities. researchgate.net These models often utilize various molecular descriptors, including electronic, steric, and topological parameters, to establish mathematical relationships between structure and activity. mdpi.com QSAR analysis can complement experimental SAR studies by providing insights into the molecular basis of activity and guiding the design of more potent derivatives. mdpi.comcsit.am

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis is essential for understanding how the three-dimensional shape of vibsane-type diterpenoids, including this compound, influences their interaction with biological targets, a key aspect of SMR studies. referencecitationanalysis.comresearchgate.net The macrocyclic nature of vibsane diterpenoids allows for significant conformational flexibility. researchgate.net The preferred conformations can impact how the molecule presents its functional groups to a binding site, thereby affecting molecular recognition and biological activity. Computational methods, such as density functional theory, are often used to explore the low-energy conformations of these complex molecules. researchgate.net Understanding the conformational landscape can provide insights into the active conformation responsible for binding to a specific biological target and help explain observed SAR data. unibo.it While direct information on the conformational analysis of this compound was not detailed, studies on other macrocyclic diterpenoids highlight the importance of considering conformational preferences when analyzing structure-activity relationships and molecular recognition. researchgate.net

Advanced Analytical and Bioanalytical Methodologies in Vibsanol B Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques play a fundamental role in the isolation and purification of vibsanol B from complex natural matrices, such as plant extracts. The separation power of chromatography allows for the isolation of this compound from other co-occurring compounds, including related diterpenes and triterpenoids found in the same plant sources. Subsequent purity assessment is also performed using chromatographic methods to ensure the isolated compound is suitable for further studies.

This compound has been successfully isolated from the leaves and flowers of Viburnum odoratissimum through bioassay-directed fractionation and extensive chromatography. scite.ainih.govacs.orgresearchgate.netresearchgate.net Isolation procedures have involved the use of silica (B1680970) gel column chromatography, Sephadex LH-20, and RP-18 chromatography. scite.ai The process typically begins with the extraction of plant material, followed by liquid-liquid partitioning and then various chromatographic steps to separate the compounds based on their differing polarities and affinities for the stationary and mobile phases. For instance, fractionation of the ethyl acetate-soluble portion of the methanol (B129727) extract of V. odoratissimum by silica gel column chromatography yielded several compounds, including this compound. acs.org The yield of this compound from this process has been reported as 0.0036%. acs.org

| Compound Name | Source Material | Chromatography Methods Used | Yield (%) |

| This compound | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.0036 |

| Vibsanol A | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.0055 |

| Vibsanin B | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.0055 |

| Vibsanin E | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.005 |

| 6β-hydroxylup-20(29)-en-3-oxo-27,28-dioic acid | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.009 |

| 6α-hydroxylup-20(29)-en-3-oxo-27,28-dioic acid | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | 0.0055 |

| 6α-hydroxylup-20(29)-en-3-oxo-28-oic acid | Viburnum odoratissimum leaves and flowers | Silica gel column chromatography, Sephadex LH-20, RP-18 | Not specified |

Note: Yields are based on the dry weight of the plant material. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound and related compounds. HPLC offers high resolution and sensitivity, making it suitable for both analytical assessment of purity and preparative isolation on a larger scale. It is employed to monitor the separation process during isolation and to analyze the purity of the final isolated compound. HPLC analysis has been utilized to examine extracts containing vibsane-type diterpenoids. researchgate.net The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances its capabilities, allowing for the identification and quantification of separated components. HPLC-HRMS/MS has been mentioned in the context of analyzing natural product extracts. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and quantification of this compound. It provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure and the identification of metabolites.

The molecular formula of this compound, C25H36O6, was established using various mass spectrometric techniques, including Electron Ionization Mass Spectrometry (EIMS), Fast Atom Bombardment Mass Spectrometry (FABMS), and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.orgacs.org The EIMS of this compound showed significant fragments at m/z 414, 396, and 378. acs.orgacs.org These fragmentation patterns, similar to those observed for vibsanol A, suggested the presence of three hydroxyl groups within the structure. acs.orgacs.org Gas Chromatography-Mass Spectrometry (GC-MS) has also been listed as a method for which spectral data for this compound is available. nih.gov

LC-MS/MS and HRMS for Metabolite Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques used for the identification and characterization of this compound and its potential metabolites in complex biological or extract matrices. LC-MS/MS has been specifically employed to identify the main constituents, including vibsane-type diterpenoids, in the ethyl acetate (B1210297) extract of Viburnum odoratissimum. researchgate.netnih.gov This approach allows for the separation of different compounds by LC before their fragmentation and detection by MS/MS, providing detailed structural information. HRMS, such as HRFABMS and HR-ESI-MS, offers high mass accuracy, which is essential for determining the elemental composition of a compound and its metabolites. scite.aiacs.orgacs.org HRMS analysis is routinely used in the structural characterization of new diterpenoids. researchgate.net Techniques like UHPLC-Q-Orbitrap-HRMS represent advanced platforms combining ultra-high-performance liquid chromatography with high-resolution orbitrap mass spectrometry for comprehensive analysis. researchgate.net

Microscopic and Imaging Techniques for Subcellular Localization

Microscopic and imaging techniques are crucial for understanding the distribution and localization of compounds within cells and tissues. This is particularly relevant for investigating the mechanism of action of bioactive compounds. While the provided search results discuss the subcellular localization of the SARS-CoV-2 E protein using microscopy and imaging techniques cikd.canih.govnih.govbiorxiv.orgmmsl.cz, and mention that this compound is a computationally predicted inhibitor of this protein cikd.canih.govbiorxiv.orgmmsl.cz, there is no information available in the search results regarding the direct application of microscopic or imaging techniques to determine the subcellular localization of this compound itself.

Chemical Probe Development and Chemical Biology Applications

Design and Synthesis of Vibsanol B-Derived Chemical Probes

The development of chemical probes from a natural product like this compound involves the strategic modification of its core structure to incorporate a reporter tag, such as a biotin (B1667282) or a fluorescent dye, without significantly diminishing its inherent biological activity. scribd.com This process allows for the visualization and isolation of protein targets that interact with the parent compound. While specific examples of chemical probes derived directly from this compound are not extensively documented in the literature, the strategies employed for structurally related vibsane diterpenoids, such as vibsanin B, provide a clear blueprint for how such probes could be designed and synthesized. researchgate.net

A common approach involves identifying a position on the this compound molecule where a linker and reporter group can be attached with minimal steric hindrance to its binding pharmacophore. For instance, a hydroxyl group on the this compound structure could be a suitable site for derivatization. The synthesis would typically involve a multi-step process to append a linker, often a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spatial separation, followed by the attachment of a reporter molecule. mdpi.comljmu.ac.uk

An illustrative example from the related compound, vibsanin B, involved the creation of a biotinylated probe (biotin-ViB). researchgate.net This was likely achieved by identifying a functional group on vibsanin B that could be chemically modified to attach a biotin moiety, enabling pull-down assays to identify binding partners. researchgate.net This same principle could be applied to this compound to create tools for target identification.

The design of such probes often involves an iterative process of synthesis and biological evaluation to ensure that the probe retains its ability to interact with its intended biological targets. researchgate.net

Application of Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technology used to study the function of enzymes and other proteins directly in native biological systems. sioc-journal.cnnih.govnih.gov This technique utilizes active site-directed chemical probes to label and identify active proteins in complex proteomes. universiteitleiden.nlrsc.org An ABPP probe typically consists of a reactive group (or "warhead") that covalently binds to the active site of a target protein, a tag for detection and enrichment (e.g., biotin or a fluorophore), and a linker. universiteitleiden.nl

While the direct application of ABPP using a this compound-derived probe has not been detailed in published research, the potential for its use is significant. A this compound-based probe could be designed to target specific classes of enzymes. For instance, if this compound were found to inhibit a particular class of hydrolases or kinases, a probe could be synthesized with a reactive group that would covalently modify the active site of these enzymes.

The general workflow for an ABPP experiment involving a hypothetical this compound probe would be as follows:

Incubation of the probe with a complex proteome (e.g., cell lysate or living cells).

Covalent labeling of target proteins by the probe.

Lysis of the cells (if the labeling was done in intact cells) and subsequent conjugation to a reporter tag via click chemistry if the probe contained a bioorthogonal handle.

Visualization of labeled proteins by in-gel fluorescence scanning or identification of labeled proteins by mass spectrometry after enrichment (e.g., using streptavidin beads for a biotinylated probe).

This approach would not only identify the direct protein targets of this compound but also provide information about their activity state in different biological contexts. universiteitleiden.nl

Elucidation of Unexplored Protein Targets

A primary application of this compound-derived chemical probes would be the identification of its currently unknown protein targets. scribd.com While computational studies have suggested a potential interaction between this compound and the envelope (E) protein ion channel of the SARS-CoV-2 virus, experimental validation is lacking. researchgate.netdergipark.org.trnih.govscribd.com

The use of a biotinylated this compound probe in pull-down assays followed by mass spectrometry-based proteomics would be a direct method to isolate and identify interacting proteins from cell or tissue lysates. This approach has been successfully used for the related compound vibsanin B, which was found to bind to Heat Shock Protein 90 (HSP90). researchgate.netresearchgate.net Specifically, pull-down assays with a biotinylated vibsanin B probe and recombinant HSP90 domains suggested a direct binding interaction. researchgate.net

A similar strategy with a this compound probe could confirm or refute the predicted interaction with the SARS-CoV-2 E protein and uncover other potential binding partners, thereby shedding light on its mechanism of action. nih.govwindows.net

Use in Perturbing and Deconvoluting Biological Pathways

By identifying the protein targets of this compound, chemical probes can be instrumental in understanding how this natural product perturbs biological pathways. windows.net Once a target is validated, the this compound molecule itself can be used as a tool to modulate the activity of that protein and observe the downstream effects on cellular signaling pathways.

For example, the investigation of vibsanin B's interaction with HSP90 allowed researchers to link its anti-inflammatory effects to the inhibition of this molecular chaperone. researchgate.net Similarly, if a this compound probe were to identify a specific kinase as a target, researchers could then use this compound to inhibit that kinase and study the impact on the corresponding signaling cascade, such as the PI3K/Akt pathway, which has been implicated in the activity of other vibsane-type diterpenoids. researchgate.netresearchgate.net This allows for the deconvolution of complex biological processes and can reveal novel therapeutic opportunities.

The ability to use a small molecule like this compound to selectively perturb a single protein target provides a powerful method for dissecting cellular signaling networks and understanding the molecular basis of disease.

Future Research Directions and Unaddressed Questions

Discovery of Novel Biosynthetic Enzymes

The intricate architecture of vibsanol B points to a fascinating and complex biosynthetic pathway. While the general route for diterpenoid biosynthesis is understood, the specific enzymes responsible for the unique carbocyclic framework and functionalization of this compound remain largely unknown. Future research will need to focus on identifying and characterizing the key enzymes involved in its formation.

A critical area of investigation will be the identification of the specific terpene synthases that catalyze the initial cyclization of the universal precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic vibsane skeleton. Furthermore, the cytochrome P450 monooxygenases and other tailoring enzymes that introduce hydroxyl and other functional groups at specific positions on the vibsane core are of significant interest. Unraveling the sequence and mechanism of these enzymatic reactions is essential for a complete understanding of how this compound is produced in nature. researchgate.net

Development of Stereodivergent Synthetic Routes

The total synthesis of vibsane-type diterpenoids, including this compound, presents a considerable challenge to synthetic chemists due to their densely functionalized and stereochemically rich structures. uq.edu.aunih.gov While some total syntheses have been achieved, the development of more efficient and flexible synthetic strategies is a key future direction. uq.edu.au

A particularly important goal is the development of stereodivergent synthetic routes. nih.govescholarship.orgmdpi.com Such routes would allow for the selective synthesis of any of the possible stereoisomers of this compound and its analogs from a common intermediate. This capability is crucial for structure-activity relationship (SAR) studies, as it would enable a systematic evaluation of how stereochemistry influences biological activity. Methodologies such as iridium-catalyzed asymmetric allylic alkylation and other modern synthetic techniques could be instrumental in achieving this goal. nih.gov

Exploration of Polypharmacology and Off-Target Interactions

Initial studies have suggested that this compound and related compounds may interact with multiple biological targets. researchgate.net This concept, known as polypharmacology, is increasingly recognized as a key factor in the therapeutic efficacy and potential side effects of many drugs. Future research should systematically explore the polypharmacological profile of this compound.

High-throughput screening and computational docking studies can be employed to identify a broader range of protein targets for this compound. researchgate.net Investigating its interactions with various receptors, enzymes, and ion channels will provide a more comprehensive picture of its biological activity. researchgate.netontosight.ai Understanding these off-target interactions is essential for predicting potential therapeutic applications as well as for identifying any potential for adverse effects. For instance, in silico studies have suggested that this compound, along with other phytochemicals, may inhibit the function of the SARS-CoV-2 envelope protein. lis-lab.fr

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the cellular mechanisms affected by this compound, future research should integrate various "omics" technologies. griffith.edu.aunih.govfrontlinegenomics.comnumberanalytics.commdpi.com These high-throughput approaches allow for the simultaneous analysis of large sets of biological molecules, providing a holistic view of cellular responses.

The primary omics technologies that can be applied include:

Transcriptomics: To analyze changes in gene expression in response to this compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: To identify changes in protein expression and post-translational modifications. This can provide direct insights into the molecular targets and downstream effects of this compound.

Metabolomics: To study the alterations in cellular metabolism. This can uncover metabolic pathways that are impacted by the compound's activity.

By combining data from these different omics levels, researchers can construct a comprehensive model of how this compound exerts its biological effects. griffith.edu.auresearchgate.net This integrated approach is crucial for elucidating its mechanism of action and for identifying potential biomarkers of its activity.

Engineering of Vibsane-Type Diterpenoid Libraries for Target Discovery

Building on the knowledge gained from biosynthetic and synthetic studies, a powerful future direction is the creation of vibsane-type diterpenoid libraries. researchgate.net These libraries would consist of a diverse collection of both naturally occurring and synthetically modified vibsane analogs.

The generation of these libraries can be achieved through a combination of strategies:

Semisynthesis: Chemical modification of isolated natural vibsanes.

Total Synthesis: Employing flexible synthetic routes to generate a wide range of analogs with systematic variations in their structure.

Biocatalysis: Using isolated biosynthetic enzymes to create novel vibsane structures.

These libraries can then be screened against a wide array of biological targets to identify new lead compounds for drug discovery. This approach significantly expands the chemical space available for exploration and increases the probability of discovering novel therapeutic agents with improved potency and selectivity. nih.gov

Q & A

Q. How should researchers address ethical considerations in this compound’s anticancer studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.